

In-Depth Technical Guide: (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid

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Compound of Interest

Compound Name: (6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid

Cat. No.: B066834

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A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry, purine derivatives represent a cornerstone scaffold, pivotal to the development of numerous therapeutic agents.[\[1\]](#)[\[2\]](#)[\[3\]](#) Their inherent biological significance, as fundamental components of nucleic acids and coenzymes, makes them an attractive framework for designing molecules that can modulate biological pathways with high specificity.[\[1\]](#)[\[3\]](#) This guide focuses on a specific, highly functionalized purine derivative: **(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid**.

This document serves as a technical deep-dive, structured to provide researchers and drug development professionals with a comprehensive understanding of this molecule. We will move beyond a simple recitation of facts, instead focusing on the why—the rationale behind synthetic choices and the structural basis for its potential biological activities. The information presented herein is synthesized from established chemical principles and authoritative sources, ensuring scientific integrity and practical applicability.

PART 1: Molecular Structure and Physicochemical Profile

The precise arrangement of atoms and functional groups in **(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid** dictates its chemical behavior and therapeutic potential. A thorough understanding of its structure is paramount.

Core Structural Components

The molecule's IUPAC name is 2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetic acid.^[4] Its structure can be dissected into three key moieties:

- Purine Core: The central feature is a purine ring system, specifically derived from adenine (6-aminopurine). This heterocyclic scaffold is a well-established pharmacophore.
- N9-Acetic Acid Substituent: The attachment of an acetic acid group at the N9 position is a critical modification. This appendage can influence aqueous solubility and provides a reactive handle for forming amides or esters, enabling its use as a building block in larger molecules.^[5]
- C6-Benzhydryloxycarbonyl (Bhoc) Group: The exocyclic amino group at the C6 position is protected by a benzhydryloxycarbonyl (Bhoc) group. This bulky, acid-labile protecting group is crucial for several reasons: it prevents the C6-amino group from undergoing unwanted side reactions during synthesis and enhances the molecule's solubility in organic solvents.^[6]
^[7]

Table 1: Key Physicochemical Identifiers

Property	Value	Source
CAS Number	186046-80-0	[4] [8]
Molecular Formula	C ₂₁ H ₁₇ N ₅ O ₄	[4] [5]
Molecular Weight	403.40 g/mol	[5]
Appearance	White to off-white solid/powder	[5]
Purity	Typically ≥95%	[8]

The Role of the Bhoc Protecting Group

The Benzhydryloxycarbonyl (Bhoc) group is strategically employed in synthetic chemistry, particularly in the construction of complex molecules like Peptide Nucleic Acids (PNAs).^{[6][9]} Its primary functions within this molecular context are:

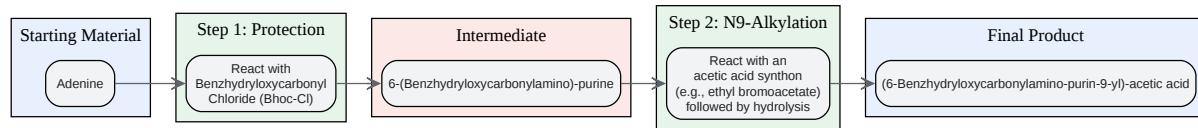
- Protection: It effectively shields the exocyclic amine of the purine base from participating in undesired coupling reactions during synthesis.^[7]
- Solubility: The bulky and somewhat lipophilic nature of the Bhoc group enhances the solubility of the monomer building block in common organic solvents used during synthesis.^{[6][7]}
- Lability: The Bhoc group is designed to be stable during the synthesis steps but can be readily removed under acidic conditions, often using trifluoroacetic acid (TFA), at the final stage to reveal the native amine functionality.^{[6][10]} This selective removal is a cornerstone of modern protecting group strategy.

PART 2: Synthesis and Characterization

The synthesis of **(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid** is a multi-step process requiring precise control over reaction conditions to ensure high yield and purity.

A Plausible Synthetic Workflow

A logical synthetic route would involve a two-stage process: protection of the starting material followed by alkylation.



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Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocol Rationale:

- Step 1: Protection of Adenine: The exocyclic C6-amino group of adenine is nucleophilic. To selectively alkylate the N9 position, the C6-amino group must first be protected. Reaction with benzhydryloxycarbonyl chloride (Bhoc-Cl) in the presence of a suitable base would install the Bhoc group.
- Step 2: N9-Alkylation and Hydrolysis: The N9 position of the purine ring is the most common site for alkylation.^[1] The Bhoc-protected intermediate can be reacted with an electrophile like ethyl bromoacetate. This reaction is typically carried out in the presence of a base to deprotonate the N9-H, enhancing its nucleophilicity. The subsequent hydrolysis of the resulting ethyl ester under acidic or basic conditions yields the final carboxylic acid product.

Quality Control and Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.

- High-Performance Liquid Chromatography (HPLC): This is the method of choice for determining the purity of the final product, often aiming for a minimum of 98%.^[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environments.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the molecular formula of C₂₁H₁₇N₅O₄.

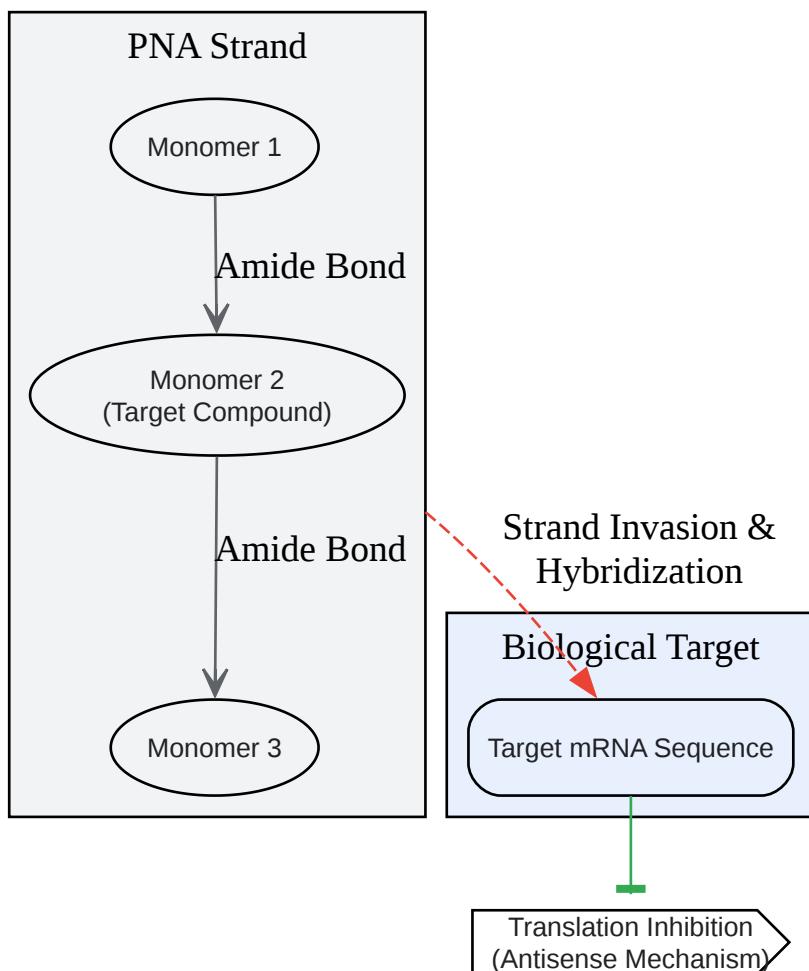
PART 3: Applications in Research and Drug Development

N9-substituted purine derivatives are a wellspring for the discovery of novel therapeutics, with applications spanning oncology, virology, and immunology.^{[1][2][11]}

Building Block for Peptide Nucleic Acids (PNAs)

The primary and most well-documented application of this compound is as a monomer for the synthesis of Peptide Nucleic Acids (PNAs).^[9] PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit.^[6]

- Mechanism of Utility: The acetic acid moiety provides the backbone connectivity, while the Bhoc-protected purine serves as the nucleobase. The mild chemistry afforded by the Fmoc/Bhoc protection strategy is advantageous for synthesizing PNAs with sensitive functional groups.^{[6][12]}
- Therapeutic and Diagnostic Potential of PNAs: Due to their high binding affinity and specificity for complementary DNA/RNA sequences and their resistance to enzymatic degradation, PNAs are exceptional candidates for antisense therapies, molecular diagnostics, and gene-editing tools.^[9]



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Caption: Use as a monomer in a PNA strand for antisense applications.

Scaffold for Kinase Inhibitors

The purine core is a mimic of the adenine portion of ATP. Consequently, substituted purines are a foundational scaffold for designing kinase inhibitors that compete with ATP for binding to the enzyme's active site.[11]

- Design Rationale: The N9-acetic acid and C6-Bhoc groups provide vectors for chemical modification. By altering these substituents, medicinal chemists can fine-tune the molecule's selectivity and potency against specific oncogenic kinases, such as Bcr-Abl or BTK, which are implicated in various leukemias.[11]

Antiviral and Anticancer Research

Purine analogs have a long history as antiviral and anticancer agents.[2] They can function as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cancer cells or virally infected cells. While the direct activity of this specific compound is not widely reported, its structure makes it a compelling candidate for inclusion in screening libraries for these therapeutic areas.

Conclusion

(6-Benzhydryloxycarbonylamino-purin-9-yl)-acetic acid is more than a mere chemical entity; it is a highly engineered tool for advanced biochemical research and drug discovery. Its primary role as a key building block in PNA synthesis places it at the cutting edge of genetic tool development and antisense therapeutics. Furthermore, its inherent purine scaffold provides a validated starting point for the rational design of targeted therapies, particularly kinase inhibitors. The synthetic protocols, driven by the strategic use of the Bhoc protecting group, are well-established, allowing for its reliable production. For researchers in medicinal chemistry and molecular biology, a thorough understanding of this compound's structure, synthesis, and applications provides a gateway to developing next-generation diagnostics and therapeutics.

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